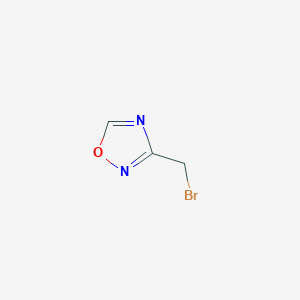

3-(Bromomethyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGWLSOUOSBTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis of 3-(Bromomethyl)-1,2,4-oxadiazole from Amidoximes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its role as a metabolically robust bioisostere for amide and ester functionalities.[1][2][3] The introduction of a bromomethyl group at the 3-position provides a highly versatile chemical handle, enabling covalent modification and the synthesis of complex molecular architectures for drug discovery. This technical guide provides a comprehensive overview of the synthesis of 3-(bromomethyl)-1,2,4-oxadiazoles, starting from readily available amidoxime precursors. We will explore the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, address common troubleshooting scenarios, and offer insights into the rationale behind key procedural choices. This document is intended to serve as a practical resource for researchers engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Value of 3-(Bromomethyl)-1,2,4-oxadiazoles

The five-membered 1,2,4-oxadiazole heterocycle has garnered significant attention from medicinal chemists due to its unique combination of physicochemical properties and broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] Its utility is greatly enhanced by its ability to act as a bioisosteric replacement for esters and amides, a strategy often employed to improve the metabolic stability and pharmacokinetic profile of drug candidates.[3]

The specific incorporation of a bromomethyl substituent at the 3-position transforms the stable oxadiazole core into a reactive building block. The C-Br bond serves as an excellent leaving group, making the adjacent methylene carbon a potent electrophile. This allows for facile nucleophilic substitution reactions, providing a gateway to a diverse array of derivatives by introducing linkers, pharmacophores, or other functional moieties.

The most reliable and widely adopted synthetic route to this scaffold involves a two-step sequence starting from an amidoxime: O-acylation with a bromoacetylating agent, followed by a cyclodehydration reaction.[5] This guide will dissect this pathway in detail.

The Synthetic Pathway: A Mechanistic Dissection

The conversion of an amidoxime to a 3-(bromomethyl)-1,2,4-oxadiazole is fundamentally a condensation and cyclization sequence. The overall transformation can be performed in two discrete steps or as a one-pot procedure, with the two-step approach often providing higher purity and being easier to troubleshoot.[6]

The synthesis is composed of two primary stages:

-

O-Acylation: The amidoxime is acylated using a bromoacetyl source to form an O-acylamidoxime intermediate.

-

Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the elimination of water to form the aromatic 1,2,4-oxadiazole ring.[7]

Diagram: General Reaction Mechanism

Caption: The two-step conversion of an amidoxime to a this compound.

Causality in Reagent Selection and Conditions

-

Amidoxime Starting Material: Amidoximes are typically prepared from the corresponding nitriles by reaction with hydroxylamine.[8][9] The purity of the starting amidoxime is critical, as impurities can interfere with the subsequent acylation and cyclization steps.

-

Acylating Agent: Bromoacetyl bromide or bromoacetyl chloride are common choices. They are highly reactive electrophiles, ensuring efficient acylation. The reaction is exothermic and must be controlled by cooling (typically to 0 °C) to prevent side reactions.

-

Base: A non-nucleophilic base such as pyridine or triethylamine is essential. Its primary role is to scavenge the hydrobromic acid (HBr) byproduct formed during acylation.[5] This prevents protonation of the starting amidoxime, which would deactivate it towards nucleophilic attack, and drives the reaction to completion. Pyridine can often serve as both the base and the solvent.

-

Cyclization Conditions: The cyclization of the O-acylamidoxime intermediate is most commonly achieved by thermal means.[6] Heating the intermediate in a high-boiling aprotic solvent (e.g., xylene, toluene, or DMF) provides the energy required to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration. Alternative, milder methods involve using reagents like tetrabutylammonium fluoride (TBAF) in THF at room temperature, which can be beneficial for sensitive substrates.[7]

Experimental Protocol: Two-Step Synthesis

This protocol describes a robust and widely applicable two-step procedure for the synthesis of a generic 3-(bromomethyl)-5-aryl-1,2,4-oxadiazole from an aryl amidoxime.

Materials and Reagents

| Reagent/Material | Purpose | Key Considerations |

| Aryl Amidoxime | Starting Material | Must be dry and pure. |

| Bromoacetyl Bromide | Acylating Agent | Highly corrosive and lachrymatory. Handle in a fume hood. |

| Pyridine (anhydrous) | Base and Solvent | Must be anhydrous to prevent hydrolysis of the acylating agent. |

| Dichloromethane (DCM) | Extraction Solvent | Standard grade, used for workup. |

| 1M Hydrochloric Acid | Aqueous Wash | To remove excess pyridine. |

| Saturated NaHCO₃ Sol. | Aqueous Wash | To neutralize any remaining acid. |

| Brine | Aqueous Wash | To remove residual water from the organic layer. |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | To dry the organic extract. |

| Xylene or Toluene | Cyclization Solvent | High boiling point for thermal cyclization. |

| Silica Gel | Chromatography | For purification of the final product. |

| Hexanes/Ethyl Acetate | Eluent | For column chromatography. |

Step-by-Step Methodology

Diagram: Experimental Workflow

Caption: A typical laboratory workflow for the two-step synthesis.

Part A: Synthesis of O-(bromoacetyl)amidoxime Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the aryl amidoxime (1.0 eq) in anhydrous pyridine (approx. 0.2-0.5 M).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Workup: Dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer successively with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-(bromoacetyl)amidoxime intermediate. This intermediate is often used in the next step without further purification.

Part B: Cyclodehydration to this compound

-

Reaction Setup: Place the crude intermediate from Part A into a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Add xylene or toluene as the solvent and heat the mixture to reflux (approx. 110-140 °C, depending on the solvent). Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization and dehydration.

-

Monitoring: Monitor the disappearance of the intermediate by TLC (typically 4-12 hours).

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

One-Pot Synthesis Alternative

A more time-efficient approach involves a one-pot synthesis. In this method, the acylation and cyclization occur sequentially in the same vessel without isolating the intermediate.

-

Typical Conditions: The reaction of an amidoxime with an acylating agent is performed in a superbasic medium like NaOH/DMSO at room temperature.[7][10]

-

Mechanism: The strong base facilitates both the initial O-acylation and the subsequent intramolecular cyclodehydration.[10]

-

Pros & Cons: While faster and more atom-economical, this method can sometimes lead to lower yields and a more complex mixture of byproducts, making purification more challenging compared to the two-step procedure.[6]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Wet reagents/solvents (hydrolysis of acylating agent).2. Incomplete acylation (insufficient reaction time/temp).3. Incomplete cyclization (insufficient heating time/temp). | 1. Ensure all glassware, solvents (pyridine), and reagents are anhydrous.2. Increase reaction time for acylation; confirm consumption of starting material by TLC.3. Increase reflux time or switch to a higher-boiling solvent (e.g., from toluene to xylene). |

| Multiple Spots on TLC (Byproducts) | 1. Reaction run at too high a temperature during acylation.2. Formation of N-acylated byproduct.3. Decomposition during thermal cyclization. | 1. Maintain 0 °C strictly during the addition of bromoacetyl bromide.2. Ensure a non-nucleophilic base is used.3. Consider a milder cyclization method (e.g., TBAF in THF at room temperature). |

| Difficult Purification | 1. Formation of dark, tarry material.2. Co-elution of impurities with the product. | 1. This often results from prolonged heating at high temperatures. Reduce reflux time or use milder cyclization conditions.2. Optimize the eluent system for column chromatography; try a different solvent system or a gradient elution. |

Conclusion

The synthesis of 3-(bromomethyl)-1,2,4-oxadiazoles from amidoximes is a robust and fundamental transformation in modern medicinal chemistry. By understanding the underlying mechanisms of O-acylation and cyclodehydration, researchers can effectively troubleshoot and optimize the reaction for their specific substrates. The two-step protocol detailed here offers a reliable path to high-purity material, while one-pot alternatives provide a more rapid route for library synthesis. The resulting this compound is not an endpoint but a valuable, reactive intermediate, paving the way for the development of novel and complex molecules with significant therapeutic potential.

References

-

Biała, M., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5637. [Online]. Available: [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Online]. Available: [Link]

-

Piaz, V. D., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 376-398. [Online]. Available: [Link]

-

Yadav, G., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-24. [Online]. Available: [Link]

-

La Mura, L., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Medicinal Research Reviews. [Online]. Available: [Link]

-

Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3149. [Online]. Available: [Link]

-

Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100843. [Online]. Available: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Online]. Available: [Link]

-

Gholap, S. S., & Gill, C. H. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Online]. Available: [Link]

-

Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(1), 60-63. [Online]. Available: [Link]

-

Wang, Y., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 19(24), 5364-5368. [Online]. Available: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 421-432. [Online]. Available: [Link]

-

de la Torre, A. V., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469. [Online]. Available: [Link]

-

de la Torre, A. V., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Semantic Scholar. [Online]. Available: [Link]

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Bromomethyl)-1,2,4-oxadiazole: Physicochemical Properties, Synthesis, and Reactivity for the Research Scientist

Introduction: The Strategic Value of 3-(Bromomethyl)-1,2,4-oxadiazole in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,2,4-oxadiazole moiety is a well-regarded heterocyclic scaffold, prized for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] The introduction of a reactive bromomethyl group at the 3-position transforms this stable core into a versatile building block, this compound. This compound serves as a powerful electrophilic intermediate, enabling the covalent linkage to a wide array of nucleophilic substrates. Its utility lies in the construction of more complex molecular architectures, making it a valuable asset in the synthesis of novel therapeutic agents, particularly in the development of targeted covalent inhibitors and diverse compound libraries for high-throughput screening. This guide provides an in-depth exploration of its physicochemical properties, a plausible and detailed synthetic route, its reactivity profile, and its potential applications for researchers in drug development.

Physicochemical Properties: A Comprehensive Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively published, a combination of computed data and analysis of structurally similar compounds provides a robust profile.

Core Molecular and Physical Characteristics

The foundational properties of this compound are summarized in the table below. The computed values are derived from established algorithms and provide reliable estimates for experimental design.[3][4]

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂O | ChemScene[4] |

| Molecular Weight | 162.97 g/mol | PubChem[3] |

| Appearance | Predicted to be a solid at room temperature | Based on analogous compounds[5] |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| XLogP3-AA (Lipophilicity) | 0.7 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

The positive XLogP3-AA value suggests a degree of lipophilicity, which is a critical parameter for cell permeability and overall drug-likeness. The topological polar surface area (TPSA) is within the range typically associated with good oral bioavailability.

Spectroscopic Signature: Predicted Characterization Data

For the unambiguous identification of this compound, a combination of spectroscopic techniques is essential. Based on data from analogous 1,2,4-oxadiazole derivatives, the expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most characteristic signal is expected to be a singlet for the methylene protons (-CH₂Br), likely appearing in the range of δ 4.5-5.0 ppm. The chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and the oxadiazole ring. The proton on the oxadiazole ring (at the 5-position) should appear as a singlet further downfield, typically in the aromatic region (δ 8.0-9.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the bromomethyl group (-CH₂Br) is anticipated to resonate around δ 30-40 ppm. The two carbon atoms of the oxadiazole ring are expected to appear at approximately δ 165-175 ppm, with the C3 carbon (attached to the bromomethyl group) and the C5 carbon having distinct chemical shifts.[6][7]

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=N stretching of the oxadiazole ring, typically in the region of 1600-1650 cm⁻¹. The C-O-C stretching vibrations within the ring are also expected to be present, usually around 1300-1400 cm⁻¹.[8][9][10][11] The C-Br stretching vibration will likely be observed in the lower frequency region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.[12][13]

Synthesis of this compound: A Proposed Experimental Protocol

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-Bromoacetamidoxime

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve bromoacetonitrile (1 equivalent) in ethanol.

-

Reaction Initiation: To this solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as potassium carbonate (1.2 equivalents) in water. The base is crucial to liberate the free hydroxylamine.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-bromoacetamidoxime, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: The crude 2-bromoacetamidoxime (1 equivalent) from the previous step is dissolved in triethyl orthoformate (used in excess, acting as both reagent and solvent).

-

Cyclization: A catalytic amount of a strong acid, such as concentrated hydrochloric acid, is added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux for 2-4 hours, with reaction progress monitored by TLC.

-

Purification: Upon completion, the excess triethyl orthoformate is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of the bromomethyl group. This functional group behaves analogously to a benzylic bromide, making it a potent electrophile susceptible to nucleophilic substitution reactions (Sₙ2).[15][17]

Key Reaction Pathways

The bromomethyl moiety can readily react with a variety of nucleophiles, including:

-

Amines (Primary and Secondary): To form 3-(aminomethyl)-1,2,4-oxadiazole derivatives. This is a common strategy for linking the oxadiazole core to other pharmacophores or for introducing basic centers to modulate solubility and pharmacokinetic properties.

-

Thiols: To generate 3-(thiomethyl)-1,2,4-oxadiazole compounds. This is particularly relevant for the synthesis of targeted covalent inhibitors that can react with cysteine residues in proteins.

-

Alcohols and Phenols: To produce the corresponding ethers. This allows for the introduction of a flexible linker or the incorporation of a phenolic moiety.

-

Carboxylates: To form ester linkages.

-

Stabilized Carbanions (e.g., malonates): For C-C bond formation, extending the carbon chain at the 3-position.[15]

Reaction Workflow Diagram

Caption: Reactivity of this compound with various nucleophiles.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related bromomethyl-substituted heterocyclic compounds are known to be corrosive and lachrymatory. Therefore, stringent safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion and Future Outlook

This compound represents a strategically important, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its combination of a metabolically stable oxadiazole core and a reactive bromomethyl handle provides a versatile platform for the synthesis of a diverse range of complex molecules. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. As the demand for novel therapeutic agents, particularly covalent inhibitors, continues to grow, the utility of such reactive intermediates is poised to expand, making this compound a compound of significant interest for further investigation and application.

References

-

ChemChart. (n.d.). 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). Retrieved from [Link]

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16.

- Goossens, H., et al. (n.d.). Structure, Bonding and Reactivity of Heterocyclic Compounds.

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2022). Synthesis of New 1,3,4-Oxadiazole Derivatives: Molecular Docking Simulation and Biological Activity Study Against Resistant.

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

- Acar, Ç., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(49), 31899–31911.

- Cheng, G., et al. (2017). combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions, 46(40), 13993–14000.

-

ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. Retrieved from [Link]

- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3326.

- Straniero, V., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. International Journal of Molecular Sciences, 24(6), 5961.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

- de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.

- Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 43.

- Kassick, A. J., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1694-1696.

- Sidneva, E. A., et al. (2021). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds, 57(8), 825-827.

- Polanc, S., & Kočevar, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Al-Ghorbani, M., et al. (2022). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of Chemistry, 2022, 1-13.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- D'hooghe, M., et al. (2004). Ring Opening Reactions of 1-Arenesulfonyl-2-(bromomethyl)aziridines. ChemInform, 35(31).

- Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(4), 377-393.

- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.

-

ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

- van der Velden, J., et al. (2018). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 24(54), 14496-14505.

- Patel, S., et al. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. The International journal of analytical and experimental modal analysis, XV(VI).

- Kumar, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 21(5), e202301829.

- Sharma, D., et al. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.

- AL-Saidi, S. F. (2017). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (Master's thesis, Al-Nahrain University).

- Straniero, V., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 15(13), 1145-1165.

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4).

- Reusch, W. (n.d.). Heterocyclic Compounds.

- Cotter, R. J. (n.d.). mass spectrometry of oxazoles.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C3H3BrN2O | CID 21962500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journalspub.com [journalspub.com]

- 9. researchgate.net [researchgate.net]

- 10. cajmns.casjournal.org [cajmns.casjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 15. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 3-(Bromomethyl)-1,2,4-oxadiazole: An In-Depth Technical Guide

Introduction: The Role and Rationale for Characterization

3-(Bromomethyl)-1,2,4-oxadiazole is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates[1][2]. The inclusion of a reactive bromomethyl group at the 3-position provides a versatile chemical handle for further elaboration, enabling its incorporation into a diverse range of molecular scaffolds.

Given its role as a critical intermediate, unambiguous confirmation of its structure and purity is paramount before its use in subsequent synthetic steps. A multi-technique analytical approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and orthogonal dataset for structural elucidation. This guide presents the expected spectral data for this compound, synthesized from foundational chemical principles and data from closely related analogues, to serve as a benchmark for researchers. Every protocol is designed as a self-validating system, ensuring data integrity and reproducibility.

Molecular Structure and Isomeric Considerations

The structural integrity of the target compound is the foundation of its chemical reactivity and biological activity. It is crucial to distinguish it from other isomers, such as the 1,3,4-oxadiazole.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Principle and Rationale

Electron Ionization Mass Spectrometry (EI-MS) is the primary technique for determining the molecular weight of a volatile compound and gaining structural insights from its fragmentation pattern. For this compound, MS is critical for confirming the elemental composition (specifically the presence of one bromine atom) and for observing the characteristic cleavage of the oxadiazole ring, which is a hallmark of this class of compounds[3].

Predicted Mass Spectrum Data

| m/z (Mass/Charge) | Predicted Ion | Interpretation |

| 164 | [C₃H₃⁸¹BrN₂O]⁺ | Molecular Ion (M+2 peak) |

| 162 | [C₃H₃⁷⁹BrN₂O]⁺ | Molecular Ion (M peak) |

| 83 | [C₃H₃N₂O]⁺ | Loss of •Br radical |

| 82 | [C₂H₂N₂O]⁺ | Loss of •CH₂Br radical |

| 42 | [C₂H₂N]⁺ | Nitrile fragment from ring cleavage |

Interpretation of the Spectrum

The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine . Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[4]. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M and M+2). For this compound (MW ≈ 163), this signature doublet is expected at m/z 162 and 164 .

The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The C-Br bond is relatively weak, and its cleavage results in the loss of a bromine radical (•Br), which would produce a peak at m/z 83 ([M-Br]⁺). Alternatively, cleavage of the bond between the ring and the bromomethyl group would lead to the loss of a •CH₂Br radical, giving a peak at m/z 82 . The fragmentation of the 1,2,4-oxadiazole ring itself is also a key diagnostic feature, often leading to smaller, stable fragments like nitriles[3].

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: Electron Ionization MS

-

Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching and inducing fragmentation).

-

Source Temperature: 200-250 °C.

-

Inlet System: Direct Insertion Probe (for solid samples) or GC inlet (for GC-MS).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire data over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

-

-

Data Analysis:

-

Identify the molecular ion peaks (M and M+2) at m/z 162 and 164. Confirm their ~1:1 intensity ratio.

-

Identify and assign structures to major fragment ions.

-

Compare the obtained spectrum with predicted patterns and spectral databases if available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR is essential to confirm the presence and connectivity of the bromomethyl group and the single proton on the heterocyclic ring, definitively establishing the 3-substituted pattern.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.75 | Singlet | 1H | CH (at C5 of oxadiazole ring) |

| ~4.60 | Singlet | 2H | -CH₂ Br |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C 3 (ring carbon attached to -CH₂Br) |

| ~157.0 | C 5 (ring carbon attached to -H) |

| ~25.0 | -C H₂Br |

Interpretation of the Spectra

-

¹H NMR: The spectrum is expected to be simple and highly diagnostic.

-

The proton at the C5 position of the 1,2,4-oxadiazole ring is highly deshielded due to the electron-withdrawing nature of the two ring nitrogens and the ring current. Its chemical shift is predicted to be far downfield, around δ 8.75 ppm , consistent with published data for 3-phenyl-1,2,4-oxadiazole (δ 8.70 ppm)[5]. As it has no adjacent protons, it will appear as a sharp singlet .

-

The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and have no adjacent protons, so they will also appear as a singlet . Their chemical shift is influenced by the electronegative bromine atom and the adjacent electron-withdrawing oxadiazole ring, placing the signal around δ 4.60 ppm .

-

-

¹³C NMR:

-

The two carbons of the 1,2,4-oxadiazole ring are in distinct electronic environments and appear far downfield. Based on studies of similar structures, the C3 carbon (substituted with the CH₂Br group) is expected around δ 170.5 ppm , while the C5 carbon is predicted to be slightly upfield around δ 157.0 ppm [5][6].

-

The bromomethyl carbon (-C H₂Br) is an sp³-hybridized carbon attached to an electronegative atom, placing its resonance in the range of δ 25.0 ppm .

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak (CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C) is also common practice[6].

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS or residual solvent.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 512-2048) will be required due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Principle and Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups. For this compound, IR is used to confirm the key structural motifs: the C-H bonds, the C=N and C-O bonds within the heterocyclic ring, and the C-Br bond[7].

Predicted IR Absorption Data (KBr Pellet or Thin Film)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3120 | Medium | =C-H Stretch (aromatic/heterocyclic) |

| ~2960 | Weak | -C-H Stretch (aliphatic CH₂) |

| ~1580 | Strong | C=N Stretch (oxadiazole ring) |

| ~1450 | Medium | CH₂ Scissoring |

| ~1250 | Strong | C-O-C Asymmetric Stretch (ring) |

| ~1050 | Strong | N-O Stretch (ring) |

| ~650 | Medium-Strong | C-Br Stretch |

Interpretation of the Spectrum

The IR spectrum provides a "fingerprint" of the molecule's functional groups. The presence of a band around 3120 cm⁻¹ is characteristic of the C-H bond on the sp²-hybridized carbon of the oxadiazole ring. The key vibrations confirming the ring structure include a strong C=N stretch around 1580 cm⁻¹ and characteristic C-O-C and N-O stretches in the 1250-1050 cm⁻¹ region. The presence of the bromomethyl group is confirmed by the aliphatic C-H stretch (~2960 cm⁻¹), a CH₂ bending vibration (~1450 cm⁻¹), and, most importantly, a C-Br stretching vibration in the lower frequency region, typically around 650 cm⁻¹ .

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

-

Summary and Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of data from MS, NMR, and IR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct M/M+2 isotopic pattern at m/z 162/164. ¹H and ¹³C NMR spectroscopy provide the definitive connectivity map, showing the characteristic signals for the C5-proton, the bromomethyl group, and the three unique carbons of the molecule. Finally, IR spectroscopy verifies the presence of the key functional groups, including the oxadiazole ring C=N and the C-Br bond. Together, this predicted spectral dataset provides a robust analytical framework for any researcher or drug development professional working with this valuable synthetic intermediate.

References

- Gürbaş, H., & Yildirim, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

- ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives.

-

Zhang, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link]

-

El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[6][8][9]Oxadiazole,[6][9][10]Triazole, and[6][9][10]Triazolo[4,3-b][6][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 348. [Link]

-

Prasanna, C. S., et al. (2022). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of the Indian Chemical Society, 99(10), 100713. [Link]

-

Golushko, A. A., & Belyakov, S. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6245. [Link]

- van der Watt, M. E., et al. (2022). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria Repository.

- Srivastava, R. M., et al. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224.

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

- Albini, A., et al. (2004). Solvent dependent photochemical reactivity of 3-allyloxy-1,2,4-oxadiazoles. ARKIVOC, 2004(5), 102-111.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from docbrown.info. [Link]

-

Wróbel, M. P., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3381. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Bromomethyl)-1,2,4-oxadiazole: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1,2,4-oxadiazole is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining the stable 1,2,4-oxadiazole core with a reactive bromomethyl group, make it a valuable synthon for the development of novel therapeutic agents. The 1,2,4-oxadiazole moiety is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of the bromomethyl group provides a convenient handle for introducing the oxadiazole scaffold into a wide range of molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 540524-13-8 | |

| Molecular Formula | C₃H₃BrN₂O | |

| Molecular Weight | 162.97 g/mol | |

| SMILES | BrCC1=NOC=N1 | |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in dry, 2-8°C | [1] |

The molecular structure of this compound is depicted below:

Caption: General scheme for the reaction of this compound with nucleophiles.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to act as a hydrogen bond acceptor. 3[2]-(Bromomethyl)-1,2,4-oxadiazole serves as a key intermediate for the synthesis of a diverse range of biologically active compounds.

While specific examples detailing the use of this compound (CAS 540524-13-8) in patented bioactive molecules are not prevalent in readily accessible literature, the strategic importance of this building block can be inferred from the numerous patents and research articles that describe the synthesis and biological evaluation of molecules containing the 3-(substituted-methyl)-1,2,4-oxadiazole motif. These compounds have shown promise in a variety of therapeutic areas.

Safety, Handling, and Disposal

As a reactive alkylating agent, this compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

[3][4][5][6]Hazard Identification:

-

Causes severe skin burns and eye damage. *[3] May cause respiratory irritation. *[6] Harmful if swallowed.

[6]Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. *[3] Keep away from incompatible materials such as strong oxidizing and reducing agents. *[5] Avoid inhalation of dust, fumes, or vapors. *[3] Prevent contact with skin and eyes.

[3]Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. It is advisable to consult with a licensed professional waste disposal service.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility lies in the combination of a metabolically stable 1,2,4-oxadiazole core and a reactive bromomethyl group that allows for straightforward chemical modification. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective application in drug discovery and development programs. Further research into novel synthetic routes and applications of this compound is warranted to fully exploit its potential in the creation of next-generation pharmaceuticals.

References

-

Fershtat, L. L., & Sheremetev, A. B. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2583. [Link]

-

Fershtat, L. L., & Sheremetev, A. B. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]

- Manjunatha, K., Poojary, B., Lobo, P. L., Fernandes, J., & Kumari, N. S. (2010). Synthesis and biological evaluation of some 1, 3, 4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-5233.

- Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2009). Fenbufen based 3-[5-(substituted aryl)-1, 3, 4-oxadiazol-2-yl]-1-(biphenyl-4-yl) propan-1-ones as safer anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 44(9), 3798-3804.

- Wasit Journal For Pure Sciences. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal For Pure Sciences, 2.

- Wasit Journal For Pure Sciences. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal For Pure Sciences, 2.

- Pace, A., & Pierro, P. (2009). Recent advances on 1, 2, 4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348.

- de Oliveira, C. S., Lacerda, D. I., & de Castro, H. C. (2022). A Novel Protocol for the Synthesis of 1, 2, 4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.

- Aziz-ur-Rehman, et al. (2014). Synthesis, spectral analysis and biological evaluation of sulfamoyl and 1, 3, 4-oxadiazole derivatives of 3-pipecoline. Journal of the Chemical Society of Pakistan, 36(5), 893-902.

- Zhdankin, V. V. (2005). Synthesis of 1, 2, 4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 533-541.

- Maftei, C. V., et al. (2013). Synthesis and characterization of novel bioactive 1, 2, 4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2202-2215.

- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv

- International Journal of Research Publication and Reviews. (2024). Design, Synthesis, Spectral Characterization Of 1,3,4-Oxadiazole Derivatives And Schiff's Bases.

Sources

- 1. d-nb.info [d-nb.info]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.es [fishersci.es]

- 6. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Biological Versatility of 1,2,4-Oxadiazole Derivatives

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to act as a bioisosteric replacement for amide and ester functionalities, make it a "privileged scaffold".[1][3] This means it can interact with a wide range of biological targets, offering a versatile framework for the development of novel therapeutics.[2][4] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, focusing on the mechanistic rationale, key experimental validations, and the therapeutic potential across various disease areas.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for selective and potent anticancer agents remains a primary focus of pharmaceutical research.[5][6] 1,2,4-Oxadiazole derivatives have emerged as a promising class of compounds with significant cytotoxic activity against numerous cancer cell lines.[7][8][9] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis.

Mechanistic Insights: How 1,2,4-Oxadiazoles Combat Cancer

The anticancer effects of these derivatives are not monolithic; they engage various cellular targets critical for cancer cell survival and proliferation.

-

Enzyme Inhibition: A prominent strategy involves targeting enzymes that are overactive in cancer cells. For instance, certain 1,2,4-oxadiazole-sulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia and metastasis.[6] Other derivatives have been designed to inhibit histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are validated targets for cancer therapy.[7]

-

Receptor Interaction: Docking studies have suggested that some derivatives can interact strongly with the binding sites of key receptors like the Epidermal Growth Factor Receptor (EGFR), interfering with signaling pathways that drive cell growth.[7]

-

Induction of Apoptosis: A key breakthrough was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as potent inducers of apoptosis, the programmed cell death pathway that is often dysregulated in cancer.[2]

Quantitative Analysis of Anticancer Potency

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound Class/Example | Cancer Cell Line(s) | Target/Mechanism | Reported IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazole-Sulfonamide Derivative | HCT-116 (Colon) | Carbonic Anhydrase IX | 6.0 ± 3 | [5] |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7, A-549, A375 | Cytotoxicity | 0.68 (MCF-7), 1.56 (A-549), 0.79 (A375) | [5] |

| BDM 71,339 (Oxadiazole Compound) | Mtb H37Rv | EthR Inhibition | 0.072 (EC₅₀) | [8] |

| 1,2,4-Oxadiazole-Benzothiazole Derivative | CaCo-2 (Colon) | Cytotoxicity | 4.96 (equipotent to 5-Fluorouracil at 3.2 µM) | [10] |

| Hybrid of two Oxadiazole Units | MCF-7 (Breast) | EGFR Interaction | 0.34 ± 0.025 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its reliability makes it a cornerstone for screening potential anticancer compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Workflow Visualization

Caption: Workflow of the MTT assay for assessing cell viability.

Part 2: Anti-Inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and even cancer.[11] 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory potential, often by targeting central pathways in the inflammatory cascade.[12][13][14]

Mechanistic Insights: Quelling the Inflammatory Fire

The anti-inflammatory action of these compounds is often linked to the modulation of key signaling pathways and enzymes.

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. Some 1,2,4-oxadiazole analogs of resveratrol have been shown to be potent inhibitors of NF-κB activation, surpassing the activity of resveratrol itself.[12] This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[15] Designing selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies have shown that 1,2,4-oxadiazole derivatives can effectively bind to the COX-2 active site.[13]

-

Antioxidant Activity: Oxidative stress and inflammation are deeply intertwined. Several 1,2,4-oxadiazole derivatives exhibit potent antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing the oxidative damage that perpetuates the inflammatory response.[12]

Experimental Protocol: NF-κB Reporter Assay

A luciferase reporter assay is a highly sensitive and quantitative method to measure the activation of the NF-κB pathway in response to an inflammatory stimulus and the inhibitory effect of test compounds.

Principle: Cells are engineered to contain a plasmid where the expression of the luciferase enzyme is controlled by a promoter containing NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to this promoter, driving luciferase expression. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.

Step-by-Step Methodology:

-

Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to grow for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 1-2 hours before stimulation.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

-

Incubation: Incubate the cells for an additional 6-24 hours to allow for luciferase expression.

-

Cell Lysis: Lyse the cells using a specific lysis buffer provided with the assay kit.

-

Luminescence Measurement: Use a luminometer to measure the firefly luciferase activity (driven by NF-κB) and the Renilla luciferase activity (for normalization) in each well after adding the respective substrates.

-

Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. Calculate the percentage of inhibition relative to the stimulated, untreated control.

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazoles.

Part 3: Neuroprotective Activity: Combating Neurodegeneration

Neurodegenerative disorders like Alzheimer's disease (AD) represent a significant and growing healthcare challenge. 1,2,4-oxadiazole derivatives have been identified as potential multi-target agents for AD, addressing several aspects of the disease's complex pathology.[16]

Mechanistic Insights: A Multi-Pronged Attack on Alzheimer's Disease

The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine is central to AD, is a key area of intervention.[16]

-

Cholinesterase Inhibition: Many 1,2,4-oxadiazole derivatives show excellent inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[17][18] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, potentially improving cognitive function. Some compounds are more potent than the standard AD drug donepezil.[16][18]

-

MAO-B Inhibition: Monoamine oxidase-B (MAO-B) is an enzyme that contributes to oxidative stress in the brain. Certain derivatives are potent inhibitors of MAO-B, which can help reduce neuronal damage.[17][18]

-

Aβ and Tau Pathology: Preclinical studies in transgenic animal models have shown that specific 1,2,4-oxadiazole derivatives can significantly reduce the accumulation of β-amyloid (Aβ) plaques and the hyperphosphorylation of Tau protein, two primary hallmarks of AD.[3][19]

Quantitative Analysis of Neuroprotective Potency

| Compound Example/Series | Target Enzyme | Reported IC₅₀ (µM) | Reference |

| Compound 2b, 2c, etc. | AChE | 0.0158 to 0.121 (More potent than Donepezil at 0.123 µM) | [17][18] |

| Compound 4b | BuChE | 11.50 | [17][18] |

| Compound 2b | MAO-B | 74.68 (More potent than Biperiden at 265.85 µM) | [18] |

| Compound 1b, 2a, etc. | AChE | 0.00098 to 0.07920 | [16] |

Experimental Protocol: Ellman's Assay for AChE Inhibition

Ellman's method is a simple, rapid, and robust colorimetric assay for measuring cholinesterase activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, ATCI solution, and a solution of AChE enzyme.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of the 1,2,4-oxadiazole inhibitor. Include a control well with no inhibitor.

-

Enzyme Addition: Add the AChE enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the ATCI substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and plot these values against the inhibitor concentration to calculate the IC₅₀.

Part 4: Antimicrobial and Antiviral Activities

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[20] The 1,2,4-oxadiazole scaffold has proven to be a valuable starting point for developing compounds active against bacteria, fungi, and viruses.[21]

-

Antibacterial Activity: Derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20][21] Some compounds work by targeting penicillin-binding proteins (PBPs).[21] Notably, certain derivatives exhibit a synergistic effect with existing antibiotics like oxacillin, restoring their efficacy against resistant strains.[20]

-

Antiviral Activity: In the context of the COVID-19 pandemic, a series of 1,2,4-oxadiazole derivatives were designed and synthesized as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for the virus's life cycle.[22] Potent compounds showed antiviral activity with EC₅₀ values in the low micromolar range.[22]

-

Antidiabetic Activity: A series of 1,2,4-oxadiazole derivatives have been identified as agonists of GPR119, a G-protein-coupled receptor involved in stimulating insulin secretion, making them potential candidates for the treatment of type 2 diabetes.[23][24] One compound exhibited an EC₅₀ of 20.6 nM, comparable to the positive control.[24]

Conclusion and Future Outlook

The 1,2,4-oxadiazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The ability of this single core structure to be decorated with various substituents allows for the fine-tuning of its pharmacological properties to engage a diverse array of biological targets. The continued exploration of this privileged scaffold, guided by mechanistic insights and robust experimental validation, holds immense promise for the development of the next generation of therapeutics to address pressing global health challenges.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in Biological Activities of Oxadiazole and their Derivatives: A Review [ouci.dntb.gov.ua]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. mdpi.com [mdpi.com]

- 16. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. dovepress.com [dovepress.com]

- 20. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ipbcams.ac.cn [ipbcams.ac.cn]

- 23. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 24. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of 3-(Halomethyl)-1,2,4-Oxadiazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its value stems from its role as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[2][3][4][5][6] This hydrolytically stable core is a key component in a variety of experimental, investigational, and marketed drugs, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neurological activities.[6][7][8][9][10] The introduction of a halomethyl group at the 3-position of this versatile scaffold creates a reactive handle for further molecular elaboration, opening up a vast chemical space for the synthesis of novel drug candidates. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 3-(halomethyl)-1,2,4-oxadiazoles, offering practical insights for researchers in drug discovery and development.

Synthetic Strategies for 3-(Halomethyl)-1,2,4-Oxadiazoles

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate.[8][11][12] This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of 3-(halomethyl)-1,2,4-oxadiazoles, the key starting material is a haloacetamidoxime or a related precursor.

A prevalent synthetic route involves the reaction of a nitrile with hydroxylamine to form the corresponding amidoxime, which is then acylated and cyclized.[13][14] Microwave-assisted synthesis has been shown to be an efficient method for these transformations.[15]

Generalized Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 3-(halomethyl)-1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

This protocol provides a representative example of the synthesis of a 3-(halomethyl)-1,2,4-oxadiazole.

Step 1: Synthesis of 2-Chloroacetamidoxime

-

To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide, 1.0 eq) at 0 °C.

-

Slowly add 2-chloroacetonitrile (1.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2-chloroacetamidoxime.

Step 2: Synthesis of O-Benzoyl-2-chloroacetamidoxime

-

Dissolve 2-chloroacetamidoxime (1.0 eq) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or pyridine, 1.1 eq) to the solution.

-

Cool the mixture to 0 °C and slowly add benzoyl chloride (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-benzoyl-2-chloroacetamidoxime.

Step 3: Cyclization to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

-

Dissolve the crude O-benzoyl-2-chloroacetamidoxime in a high-boiling point solvent (e.g., toluene or xylene).

-

Heat the solution to reflux (110-140 °C) for 6-12 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole.

Reactivity of the 3-(Halomethyl) Group: A Gateway to Molecular Diversity

The primary utility of the 3-(halomethyl) group lies in its susceptibility to nucleophilic substitution reactions.[16] The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the methylene carbon, making it a prime target for a wide range of nucleophiles. This reactivity is analogous to that of benzylic halides.[16] The bromomethyl derivatives are generally more reactive than their chloromethyl counterparts.[16]

Common Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Product |

| Amine | Primary or secondary amine (e.g., R-NH2) | 3-(Aminomethyl)-1,2,4-oxadiazole |

| Thiol | Thiol (e.g., R-SH) with a base | 3-(Thioether)-1,2,4-oxadiazole |

| Alcohol/Phenol | Alcohol or phenol (e.g., R-OH) with a base | 3-(Alkoxymethyl)-1,2,4-oxadiazole |

| Carbanion | Malonic ester with a base | 3-(Alkylmalonyl)-1,2,4-oxadiazole derivative |

| Azide | Sodium azide | 3-(Azidomethyl)-1,2,4-oxadiazole |

Reaction Mechanism: SN2 Displacement

Caption: SN2 mechanism for nucleophilic substitution on a 3-(halomethyl)-1,2,4-oxadiazole.

Applications in Drug Discovery: Case Studies

The utility of 3-(halomethyl)-1,2,4-oxadiazoles as versatile building blocks is evident in their application in the synthesis of various biologically active molecules.

1. Nematicides: Research has shown that 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole exhibits significant nematicidal activity against Bursaphelenchus xylophilus, affecting the acetylcholine receptor of the nematode.[17] This highlights the potential of this scaffold in the development of new crop protection agents.

2. Anticancer Agents: The 1,2,4-oxadiazole core is a feature of numerous compounds with anticancer properties.[15][18] The 3-(halomethyl) group provides a convenient point of attachment for side chains that can interact with various biological targets. For instance, nucleophilic substitution with a primary amine can lead to the formation of secondary amines, which are common pharmacophores in kinase inhibitors and other anticancer drugs.

3. Anti-inflammatory and Analgesic Agents: The synthesis of 2-(aminoalkyl)-4,5-diphenyloxazoles, which have shown analgesic and anti-inflammatory activity, demonstrates a parallel reactivity of halomethyl-substituted azoles.[16] The same synthetic logic can be applied to 3-(halomethyl)-1,2,4-oxadiazoles to generate libraries of compounds for screening against inflammatory targets.

Conclusion and Future Perspectives

The 3-(halomethyl)-1,2,4-oxadiazole scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an attractive starting point for the construction of diverse molecular libraries. The ability of the 1,2,4-oxadiazole ring to act as a bioisostere for metabolically labile groups, combined with the synthetic flexibility offered by the 3-(halomethyl) substituent, provides a powerful strategy for lead optimization and the development of novel therapeutic agents with improved drug-like properties. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, as well as the exploration of a wider range of nucleophilic partners to further expand the accessible chemical space.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]